4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (4-Cl-TFPB) is a compound used in organic synthesis and laboratory experiments. It is a white powder that is insoluble in water, but soluble in most organic solvents. 4-Cl-TFPB is a versatile reagent that can be used in a variety of synthetic pathways, including the synthesis of drugs, pesticides, and other organic compounds. It is also used in some scientific research applications, such as the study of enzyme inhibition and the study of the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is not well understood. It is believed to interact with certain receptors in the body, modulating their activity. It is also believed to inhibit the activity of certain enzymes, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% are not well understood. It is believed to interact with certain receptors in the body, modulating their activity. It is also believed to inhibit the activity of certain enzymes, which can have a variety of effects on the body.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, easy availability, and its ability to interact with certain receptors and enzymes. The main limitation of using 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
Future Directions
For 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its potential interactions with other compounds and its potential toxicity is needed. Additionally, further research into its potential use in drug synthesis and drug delivery is needed. Finally, further research into its potential use in laboratory experiments is needed.
Synthesis Methods
4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is typically synthesized by a reaction between 4-chloro-2-fluoro-3-trifluoromethylphenol and benzoic acid. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The reaction is usually complete within one hour, and the resulting product is a white powder with 95% purity.
Scientific Research Applications
4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the study of enzyme inhibition, as it can inhibit the activity of certain enzymes. It is also used in the study of the mechanism of action of drugs, as it can bind to certain receptors and modulate their activity. Additionally, it can be used to study the biochemical and physiological effects of drugs, as it can interact with certain cellular pathways.
properties
IUPAC Name |
4-chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-8-2-3-9(13(20)21)10(6-8)7-1-4-12(16)11(5-7)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIAHAFQZMAGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691864 |
Source
|
Record name | 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261966-78-2 |
Source
|
Record name | 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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